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Compound of Interest

Compound Name: 3,5-Dimethoxybenzaldehyde

Cat. No.: B042067 Get Quote

This guide provides a detailed comparison of the spectral data for 3,5-
Dimethoxybenzaldehyde against other relevant benzaldehyde derivatives. The data

presented is crucial for the unambiguous identification and purity assessment of these

compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a

standard reference.
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Compound Solvent
Aldehyde
Proton (CHO)
δ (ppm)

Aromatic
Protons (Ar-H)
δ (ppm)

Methoxy
Protons
(OCH₃) δ
(ppm)

3,5-

Dimethoxybenzal

dehyde

CDCl₃ 9.86 (s, 1H)

6.95 (d, J=2.3

Hz, 2H), 6.70 (t,

J=2.3 Hz, 1H)

3.84 (s, 6H)

3-

Methoxybenzald

ehyde[1][2]

DMSO-d₆ 9.98 (s, 1H)[1]

7.51 (d, J=6.2

Hz, 2H), 7.41 (s,

1H), 7.30–7.25

(m, 1H)[1]

3.82 (s, 3H)[1]

4-

Methoxybenzald

ehyde

CDCl₃ 9.88 (s, 1H)

7.84 (d, J=8.8

Hz, 2H), 6.98 (d,

J=8.8 Hz, 2H)

3.88 (s, 3H)

3,4-

Dimethoxybenzal

dehyde

(Veratraldehyde)

[3]

CDCl₃ 9.83 (s, 1H)

7.43 (dd, J=8.2,

1.8 Hz, 1H), 7.41

(d, J=1.8 Hz,

1H), 6.97 (d,

J=8.2 Hz, 1H)

3.94 (s, 3H), 3.92

(s, 3H)

3,4,5-

Trimethoxybenza

ldehyde[4]

CDCl₃ 9.83 (s, 1H) 7.09 (s, 2H)
3.92 (s, 6H), 3.90

(s, 3H)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
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Compound Solvent
Aldehyde
Carbon (C=O)
δ (ppm)

Aromatic
Carbons (Ar-C)
δ (ppm)

Methoxy
Carbon (OCH₃)
δ (ppm)

3,5-

Dimethoxybenzal

dehyde[5]

CDCl₃ 192.1
161.3, 138.5,

108.0, 107.2
55.7

3-

Methoxybenzald

ehyde[1][6]

DMSO-d₆ 193.0[1]

159.8, 137.6,

130.3, 122.5,

121.0, 112.9[1]

55.4[1]

4-

Methoxybenzald

ehyde

CDCl₃ 190.8
164.6, 131.9,

130.0, 114.2
55.6

3,4-

Dimethoxybenzal

dehyde

(Veratraldehyde)

CDCl₃ 191.0

154.2, 149.6,

130.0, 126.9,

110.8, 109.1

56.1, 56.0

3,4,5-

Trimethoxybenza

ldehyde

CDCl₃ 191.1
153.8, 143.0,

131.7, 106.8
61.0, 56.4

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their characteristic vibrational

frequencies. Data is presented in wavenumbers (cm⁻¹).
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Compound
C=O Stretch
(Aldehyde)
(cm⁻¹)

C-H Stretch
(Aromatic)
(cm⁻¹)

C-O Stretch
(Methoxy)
(cm⁻¹)

O-H Stretch (if
applicable)
(cm⁻¹)

3,5-

Dimethoxybenzal

dehyde[7][8]

~1695 ~3000-3100 ~1205, 1065 N/A

3-

Methoxybenzald

ehyde[9]

~1698 ~3000-3100 ~1250, 1040 N/A

4-

Methoxybenzald

ehyde[10]

~1684 ~3000-3100 ~1255, 1030 N/A

3,4-

Dimethoxybenzal

dehyde

(Veratraldehyde)

[11]

~1685 ~3000-3100 ~1265, 1025 N/A

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and structure.

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

3,5-

Dimethoxybenzaldehyde[12]

[13]

166 165, 137, 109, 79, 51

3-Methoxybenzaldehyde[14]

[15]
136 135, 107, 77, 51

4-Methoxybenzaldehyde[16] 136 135, 108, 77, 51

3,4-Dimethoxybenzaldehyde

(Veratraldehyde)
166 165, 151, 123, 95, 65
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
Sample Preparation:

Weigh approximately 5-20 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is typically used.

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 8 to 16 scans are usually sufficient.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film):[17]

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile

solvent (e.g., methylene chloride or acetone)[17].

Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr)[17].

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the

plate[17].

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Mount the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

Direct Insertion Probe (DIP):

Place a small amount of the solid sample into a capillary tube.
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Insert the capillary into the direct insertion probe.

Introduce the probe into the ion source of the mass spectrometer.

Gradually heat the probe to volatilize the sample.[18]

Gas Chromatography (GC-MS):

Dissolve the sample in a suitable volatile solvent.

Inject the solution into the gas chromatograph, which separates the components of the

sample before they enter the mass spectrometer.

Ionization and Analysis:

The volatilized sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.[18][19]

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector records the abundance of each ion.

Visualization of Spectral Cross-Referencing
Workflow
The following diagram illustrates the logical workflow for identifying an unknown compound by

cross-referencing its spectral data with known standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b042067#cross-referencing-spectral-data-for-3-5-
dimethoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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